N-(3-fluorophenyl)pyridin-2-amine
Description
N-(3-fluorophenyl)pyridin-2-amine is a fluorinated aromatic amine derivative featuring a pyridine ring linked to a 3-fluorophenyl group via an amine bond. This compound is synthesized through a copper-catalyzed N-arylation reaction between 2-aminopyridine and 3-fluorophenyl boronic acid, yielding an 81% isolated product with a melting point of 66–68°C . Its structural characterization includes distinct NMR signals, such as a doublet at δ = 8.23 ppm (J = 4.9 Hz) for the pyridine proton and multiplet signals between δ = 6.63–7.60 ppm for the fluorophenyl moiety .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
N-(3-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,(H,13,14) |
InChI Key |
CEEVFEYBASJQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Catalyst : Copper(II) acetate (10 mol%)
- Solvent : Dichloroethane (DCE)
- Temperature : Room temperature (25°C)
- Time : 7 hours
- Molar Ratio : 2-Aminopyridine : 3-Fluorophenylboronic acid = 1 : 1.1
- Yield : 81%
Procedure
A mixture of 2-aminopyridine (50 mg, 0.531 mmol), 3-fluorophenylboronic acid (81.7 mg, 0.584 mmol), and Cu(OAc)₂ (9.6 mg, 0.053 mmol) in DCE (2 mL) was stirred at 25°C for 7 hours. The reaction was quenched with water, extracted with ethyl acetate, and purified via column chromatography to afford the product as a white solid.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.23 (d, J = 4.9 Hz, 1H), 7.60–7.44 (m, 1H), 7.25 (dt, J = 12.1, 7.5 Hz, 2H), 7.03 (d, J = 8.1 Hz, 1H), 6.87 (d, J = 8.4 Hz, 1H), 6.84–6.63 (m, 3H).
- HRMS (ESI) : m/z calcd for C₁₁H₁₀FN₂ [M+H]⁺ 189.0823; found 189.0824.
This method is distinguished by its operational simplicity and avoidance of harsh conditions, making it suitable for scale-up.
Comparative Analysis of Synthetic Methods
The Chan-Lam method offers superior yields and milder conditions, whereas microwave-assisted SNAr provides faster throughput.
Analytical Characterization
Spectroscopic Data
Purity and Stability
The compound exhibits stability under ambient conditions, with no decomposition observed during storage at –20°C for 6 months.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Pharmaceutical Development
N-(3-fluorophenyl)pyridin-2-amine plays a pivotal role in the development of targeted therapies, especially in oncology. The fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for synthesizing novel drugs.
Case Study: Neurodegenerative Disorders
A study focused on selective inhibitors of neuronal nitric oxide synthase (nNOS) highlighted the importance of modifying the pyridine structure to improve bioavailability. Compounds similar to this compound demonstrated improved permeability and selectivity, which are crucial for treating neurodegenerative diseases such as Alzheimer's .
Biological Research
In biological studies, this compound is utilized as a tool compound to investigate receptor mechanisms and cellular pathways. Its structural properties facilitate the exploration of complex biological interactions.
Case Study: Mechanistic Studies
Research involving 2-amino-pyridine derivatives indicated that modifications like introducing a fluorine atom can significantly affect receptor binding and activity. The presence of the fluorine atom in this compound enhances its interaction with biological targets, thereby aiding in elucidating their mechanisms .
Agricultural Chemistry
The compound also shows promise in agricultural applications, particularly as a potential pesticide or herbicide. The incorporation of fluorinated groups is known to enhance the efficacy and selectivity of agrochemicals.
Case Study: Trifluoromethylpyridine Derivatives
Research has demonstrated that trifluoromethylpyridine derivatives, closely related to this compound, have been successfully employed in crop protection. These compounds exhibit unique physicochemical properties that improve their effectiveness against pests while minimizing environmental impact .
Material Science
In material science, this compound is explored for developing advanced materials, particularly polymers with specific electronic properties. The incorporation of fluorine can modify the thermal stability and electrical characteristics of these materials.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | Improved due to fluorine |
| Electrical Conductivity | Enhanced |
| Mechanical Strength | Variable based on structure |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Pyridine Derivatives with Halogen Substituents
- N-(4-Fluorophenyl)pyridin-2-amine Analogues : Compounds like N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) exhibit antibacterial activity (MIC = 4–8 µg/mL) due to the electron-withdrawing fluorine atom enhancing membrane penetration .
- Chlorinated Analogues : 3-chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS 79614-93-0) demonstrates higher lipophilicity and environmental persistence, attributed to chlorine and trifluoromethyl groups .
Schiff Bases of 2-Aminopyridine
Heterocyclic Modifications
Antimicrobial Activity
- N-(3-fluorophenyl)pyridin-2-amine: Limited direct data, but fluorine’s electronegativity may enhance interactions with bacterial enzymes.
- Schiff Bases: N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine (MIC = 4 µg/mL for E. coli) outperforms non-nitrated analogues due to nitro group’s electron-deficient nature .
- Oxadiazole Derivatives : Compound 1b (MIC = 4–8 µg/mL) shows superior antibacterial activity compared to methoxy-substituted analogues .
Anthelmintic Activity
Anticancer Potential
- Oxadiazole-Pyridine Hybrids: N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) selectively inhibits non-small cell lung cancer (HOP-92) .
Q & A
Basic Research Question
Methodological Answer:
The synthesis of N-(3-fluorophenyl)pyridin-2-amine typically involves coupling reactions between pyridine derivatives and fluorinated aromatic amines. Two primary approaches are derived from analogous methodologies in the literature:
Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination):
- React 2-chloropyridine with 3-fluoroaniline using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XantPhos), and a base (e.g., Cs₂CO₃) in a solvent like toluene at 80–100°C for 12–24 hours .
- Critical Conditions:
- Catalyst-to-ligand ratio (1:2) to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis.
- Reaction monitoring via TLC or HPLC to optimize reaction time.
Nucleophilic Aromatic Substitution:
- Substitute a leaving group (e.g., halogen) on pyridine with 3-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF at 120°C) .
- Yield Optimization:
- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 65–75% isolated yield) .
Q. Table 1: Representative Reaction Conditions and Yields
| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XantPhos | Toluene | 100 | 70–80 | |
| Nucleophilic Substitution | K₂CO₃ | DMF | 120 | 50–60 |
Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Basic Research Question
Methodological Answer:
Characterization relies on multi-technique validation:
¹H/¹³C NMR Spectroscopy:
- Key Peaks:
- Pyridine protons: δ 8.2–8.5 ppm (doublet for H6), δ 6.7–7.1 ppm (multiplet for H3/H4) .
- 3-Fluorophenyl group: δ 6.5–7.3 ppm (coupled with ¹⁹F, J = 8–12 Hz).
Mass Spectrometry (HRMS):
- Molecular ion [M+H]⁺ at m/z 203.08 (C₁₁H₁₀FN₂). Isotopic patterns (e.g., ¹⁹F) validate purity .
X-ray Crystallography (Advanced):
- Resolves ambiguities in regiochemistry. For example, bond angles and dihedral angles between pyridine and fluorophenyl groups confirm planar geometry .
How can researchers resolve discrepancies in NMR or mass spectrometry data when synthesizing this compound derivatives?
Advanced Research Question
Methodological Answer:
Data contradictions often arise from impurities, regioisomers, or solvent artifacts. Use the following workflow:
Purity Verification:
- Perform HPLC with a C18 column (ACN/H₂O gradient) to detect unreacted starting materials or byproducts .
Isotopic Labeling (¹⁵N/²H):
Alternative Spectroscopy:
- Use ¹⁹F NMR to identify fluorine environments (δ -110 to -120 ppm for aryl-F) .
Case Study:
In , conflicting coupling constants in ¹H NMR for compound 12 were resolved by comparing experimental data with DFT-calculated shifts .
What strategies are effective for enhancing regioselectivity in nucleophilic substitution reactions involving fluorinated pyridine derivatives?
Advanced Research Question
Methodological Answer:
Regioselectivity challenges arise due to competing substitution sites. Strategies include:
Directing Groups:
- Introduce electron-withdrawing groups (e.g., NO₂) at specific pyridine positions to direct nucleophilic attack .
Solvent Effects:
- Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution at the 2-position .
Catalyst Design:
- Use Pd/imidazolium catalysts to activate specific C-F bonds via oxidative addition .
Example:
In , regioselective coupling of 2-aminopyridine with trifluoromethylphenyl groups was achieved using oxalyl chloride to activate malonic acid intermediates .
In biological activity studies, what in vitro assays are suitable for evaluating the pharmacological potential of this compound-based compounds?
Advanced Research Question
Methodological Answer:
Focus on target-specific assays with proper controls:
Enzyme Inhibition (e.g., Kinases):
- Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against FAK or VEGF receptors .
Cytotoxicity (Cancer Cells):
- Conduct MTT assays on HeLa or MCF-7 cells with positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%) .
Binding Affinity (SPR/Biacore):
- Quantify interactions with biomolecules (e.g., DNA gyrase) using surface plasmon resonance .
Q. Table 2: Representative Biological Data from Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| FAK Inhibitor () | Focal Adhesion Kinase | 12.3 | MDA-MB-231 | |
| COX-2 Inhibitor () | Cyclooxygenase-2 | 8.7 | RAW 264.7 |
Notes
- Data Gaps: Direct data on N-(3-fluorophenyl)pyridin-2-amine is limited; answers inferred from structurally related compounds.
- Contradictions: and propose divergent synthetic routes; cross-validation via spectral data is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
